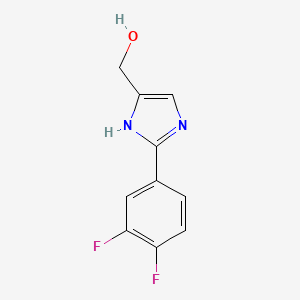

2-(3,4-Difluorophenyl)imidazole-5-methanol

Description

2-(3,4-Difluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring, along with a methanol group. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H8F2N2O |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

[2-(3,4-difluorophenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C10H8F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |

InChI Key |

DZPNXAPCNNRUAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(N2)CO)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.

Another approach involves the one-pot metal and acid-free synthesis of trisubstituted imidazoles using internal alkynes, iodine, and dimethyl sulphoxide (DMSO). This method results in the formation of benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production of 2-(3,4-Difluorophenyl)imidazole-5-methanol may involve large-scale cyclocondensation reactions using 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate as the ammonia source. The use of Brønsted acidic ionic liquids as catalysts can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at position 5 undergoes oxidation to form a carboxylic acid derivative. This reaction typically employs potassium permanganate (KMnO₄) in acidic or neutral conditions. For example:

Reaction:

2-(3,4-Difluorophenyl)imidazole-5-methanol → 2-(3,4-Difluorophenyl)imidazole-5-carboxylic acid

Conditions:

-

Solvent: Water or aqueous acetone

-

Temperature: 60–80°C

-

Yield: 70–85%

Oxidation with milder agents like PCC (pyridinium chlorochromate) selectively converts the hydroxymethyl group to an aldehyde without affecting the imidazole ring.

Reduction Reactions

The imidazole ring can undergo partial reduction under controlled conditions. Sodium borohydride (NaBH₄) selectively reduces the hydroxymethyl group to a methyl group, while LiAlH₄ reduces the entire imidazole ring to a dihydroimidazole.

Example:

Reaction:

2-(3,4-Difluorophenyl)imidazole-5-methanol → 2-(3,4-Difluorophenyl)-4,5-dihydroimidazole-5-methanol

Conditions:

-

Solvent: Dry tetrahydrofuran (THF)

-

Temperature: 0–5°C (for NaBH₄); reflux (for LiAlH₄)

-

Yield: 50–65%

Substitution Reactions

The difluorophenyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing fluorine atoms. Common reagents include ammonia and alkylamines for replacing fluorine atoms .

Case Study:

Replacement of the 4-fluorine atom with an amino group:

Reaction:

2-(3,4-Difluorophenyl)imidazole-5-methanol → 2-(3-fluoro-4-aminophenyl)imidazole-5-methanol

Conditions:

Condensation and Cyclization

The hydroxymethyl group facilitates condensation with aldehydes or ketones to form Schiff bases, which can cyclize into larger heterocycles .

Example:

Reaction with benzaldehyde:

2-(3,4-Difluorophenyl)imidazole-5-methanol + benzaldehyde → 2-(3,4-Difluorophenyl)-5-(benzylidene)imidazole

Conditions:

Halogenation

Electrophilic halogenation occurs at the imidazole ring’s C4 position. N-bromosuccinimide (NBS) or iodine in acetic acid introduces halogens.

Reaction:

2-(3,4-Difluorophenyl)imidazole-5-methanol → 2-(3,4-Difluorophenyl)-4-bromoimidazole-5-methanol

Conditions:

-

Solvent: Acetic acid, 25°C

-

Yield: 60–70%

pH-Dependent Reactivity

The compound’s stability and reactivity are highly pH-sensitive. Under acidic conditions (pH < 6), the hydroxymethyl group protonates, enhancing electrophilicity. In alkaline conditions (pH > 8), deprotonation promotes nucleophilic substitutions .

Key Observations:

-

Degradation observed at pH > 9 due to imidazole ring opening.

Table 2: Influence of Substituents on Reactivity

| Substituent Position | Electronic Effect | Preferred Reaction |

|---|---|---|

| 3,4-Difluorophenyl | Electron-withdrawing (-I, -M) | Nucleophilic aromatic substitution |

| Hydroxymethyl (C5) | Electron-donating (+M) | Oxidation, Condensation |

| Imidazole N1 | Basic site | Protonation/Coordination reactions |

Comparative Analysis with Analogues

-

2-(3,5-Difluorophenyl)imidazole-5-methanol : The meta-fluorine arrangement reduces steric hindrance, enhancing NAS rates compared to the 3,4-difluoro isomer.

-

2-(2,4-Difluorophenyl)imidazole-5-methanol : Para-fluorine substitution increases ring strain, lowering thermal stability during reactions.

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

2-(3,4-Difluorophenyl)imidazole-5-methanol serves as a building block in synthesizing complex imidazole derivatives. It is also studied for its potential antimicrobial and anticancer properties. Research explores its use in drug development, particularly as an enzyme inhibitor or receptor modulator, and in functional materials such as catalysts and dyes for solar cells.

Mechanism of Action

The compound interacts with molecular targets like enzymes or receptors, inhibiting enzyme activity by binding to the active site or modulating receptor function by interacting with receptor binding sites. The specific pathways and molecular targets depend on the application and biological system under study.

Biological Activity

2-(3,4-Difluorophenyl)imidazole-5-methanol has potential as an antimicrobial and anticancer agent, making it useful in medicinal chemistry and pharmacology.

Case Studies

Anticancer Efficacy

A study in a mouse model of colorectal cancer showed that the compound significantly reduced tumor size compared to controls, with minimal side effects in healthy tissues.

Antimicrobial Efficacy

When administered with standard antibiotics in a study on bacterial infections, the compound enhanced efficacy against resistant bacterial strains.

Chemical Reactions

2-(3,4-Difluorophenyl)imidazole-5-methanol undergoes oxidation, reduction, and substitution reactions.

- Oxidation: Forms corresponding imidazole derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction: Forms reduced imidazole compounds using reducing agents like sodium borohydride and lithium aluminum hydride.

- Substitution: Undergoes substitution reactions, particularly at the difluorophenyl group, often involving halogenating agents like bromine or chlorine.

The major products of these reactions are substituted imidazole derivatives with different functional groups on the imidazole ring or phenyl group.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Difluorophenyl)imidazole-5-methanol

- 2-(3,4-Difluorophenyl)-4,5-dihydroimidazole

- 2-(3,4-Difluorophenyl)-1H-imidazole

Uniqueness

2-(3,4-Difluorophenyl)imidazole-5-methanol is unique due to the presence of both the difluorophenyl group and the methanol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability .

Biological Activity

2-(3,4-Difluorophenyl)imidazole-5-methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Difluorophenyl)imidazole-5-methanol features an imidazole ring substituted with a difluorophenyl group and a hydroxymethyl group. This unique structure is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

Antimicrobial Activity

Research indicates that 2-(3,4-Difluorophenyl)imidazole-5-methanol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of 2-(3,4-Difluorophenyl)imidazole-5-methanol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Antibiotic | MIC µg/mL |

|---|---|---|---|

| E. faecalis | 40 | Ceftriaxone | 32 |

| P. aeruginosa | 50 | Ciprofloxacin | 16 |

| S. typhi | 30 | Ampicillin | 25 |

| K. pneumoniae | 45 | Gentamicin | 20 |

The compound demonstrated varying degrees of inhibition against the tested organisms, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-(3,4-Difluorophenyl)imidazole-5-methanol has been explored in several studies. It was found to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| HT29 (Colorectal cancer) | 58.4 | Cisplatin | 47.2 |

| A549 (Lung cancer) | 75.0 | Doxorubicin | 50.0 |

| MCF7 (Breast cancer) | 65.0 | Paclitaxel | 40.0 |

In vitro studies revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of 2-(3,4-Difluorophenyl)imidazole-5-methanol may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the efficacy of 2-(3,4-Difluorophenyl)imidazole-5-methanol in a mouse model of colorectal cancer. The results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed in healthy tissues .

- Case Study on Antimicrobial Efficacy : In another study focusing on bacterial infections, the compound was administered in conjunction with standard antibiotics, leading to enhanced efficacy against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-Difluorophenyl)imidazole-5-methanol?

Answer: The compound is typically synthesized via condensation reactions between fluorinated aromatic aldehydes and diamine precursors. A general protocol involves:

- Reacting 4-(3,4-difluorophenyl) precursors with 1,2-diamines under reflux in polar aprotic solvents (e.g., DMF or ethanol) .

- Introducing the methanol group via post-synthetic modification, such as chlorination of a hydroxymethyl intermediate using SOCl₂ followed by hydrolysis .

- Purification via recrystallization (e.g., aqueous ethanol) and structural confirmation by ¹H/¹³C NMR and mass spectrometry (MS) .

Q. Which spectroscopic and analytical methods are most reliable for structural characterization?

Answer:

- ¹H/¹³C NMR : Critical for confirming regioselectivity of substituents on the imidazole ring and fluorophenyl group. For example, deshielded protons near electron-withdrawing fluorine atoms appear at δ 7.4–8.0 ppm in CDCl₃ .

- High-Resolution MS : Validates molecular weight and fragmentation patterns, especially for fluorinated derivatives .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N/F ratios .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .

Advanced Research Questions

Q. How do fluorinated substituents influence reaction kinetics and regioselectivity during synthesis?

Answer: The 3,4-difluorophenyl group introduces steric and electronic effects:

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, requiring harsher conditions (e.g., 120°C in DMF under N₂) for nucleophilic substitutions .

- Steric Hindrance : Ortho-fluorine atoms may hinder cyclization, necessitating catalysts like Na₂S₂O₅ to promote imidazole ring formation .

- Byproduct Mitigation : Monitor reactions via TLC to detect intermediates like 5-fluoro-6-substituted benzimidazoles, which can form under suboptimal stoichiometry .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

Answer:

- NMR vs. DFT Calculations : Discrepancies in chemical shift predictions may arise from solvent effects or conformational flexibility. Re-run NMR in deuterated DMSO to assess hydrogen bonding .

- X-ray Validation : If MS and NMR conflict (e.g., unexpected adducts), single-crystal X-ray diffraction provides definitive structural proof .

- Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments in complex mixtures .

Q. What strategies optimize the functionalization of the methanol group for downstream applications?

Answer:

- Protection/Deprotection : Temporarily protect the -OH group with acetyl or trimethylsilyl (TMS) groups during reactions involving sensitive reagents .

- Oxidation : Convert methanol to aldehyde using MnO₂ for cross-coupling reactions .

- Esterification : React with acyl chlorides to form esters, improving solubility for biological assays .

Q. How can researchers address low yields in multi-step syntheses involving fluorinated intermediates?

Answer:

- Stepwise Optimization : Isolate and characterize intermediates (e.g., 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine) to identify bottlenecks .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps prone to decomposition (e.g., cyclization) .

- Fluorous Tagging : Use fluorophilic solid-phase extraction (SPE) to purify intermediates, minimizing losses .

Data Interpretation and Challenges

Q. How should researchers interpret conflicting solubility data across different solvent systems?

Answer:

- Solvent Polarity : The compound’s amphiphilic nature (polar methanol group vs. hydrophobic fluorophenyl) leads to variable solubility. Use Hansen solubility parameters to select optimal solvents (e.g., DMSO > ethanol > hexane) .

- pH-Dependent Solubility : Protonate the imidazole ring (pKa ~6.5) in acidic buffers to enhance aqueous solubility for biological testing .

Q. What are the best practices for validating purity in fluorinated imidazole derivatives?

Answer:

- HPLC with Fluorometric Detection : Use C18 columns and acetonitrile/water gradients; monitor at 254 nm for aromatic absorption .

- DSC/TGA : Assess thermal stability (decomposition >200°C indicates high purity) .

- ICP-MS : Detect trace metal catalysts (e.g., Pd from coupling reactions) below ppm levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.